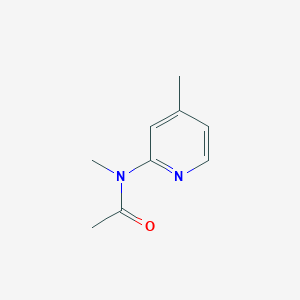
Acetamide,N-methyl-N-(4-methyl-pyridin-2-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- is a chemical compound with a unique structure that includes an acetamide group, a methyl group, and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- can be achieved through several methods. One common approach involves the reaction of N-methylacetamide with 4-methyl-2-pyridylamine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction and yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Aplicaciones Científicas De Investigación
Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Acetamide, N-(4-methoxyphenyl)-N-methyl-: This compound has a similar structure but includes a methoxy group instead of a methyl group on the pyridine ring.
N-(4-acetyl-2-methylphenyl)acetamide: This compound has an acetyl group on the phenyl ring instead of a pyridine ring.
Uniqueness
Acetamide, N-methyl-N-(4-methyl-pyridin-2-YL)- is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C9H12N2O |
|---|---|
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
N-methyl-N-(4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H12N2O/c1-7-4-5-10-9(6-7)11(3)8(2)12/h4-6H,1-3H3 |
Clave InChI |
LJPNTISIKJOTNO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1)N(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(benzyloxy)-1-methyl-6H-benzo[c]chromen-6-one](/img/structure/B13820181.png)
![2,2'-Methylenebis[6-(2H-benzotriazol-2-yl)-4-methylphenol]](/img/structure/B13820192.png)
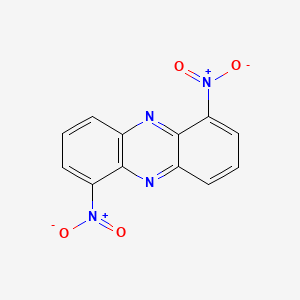
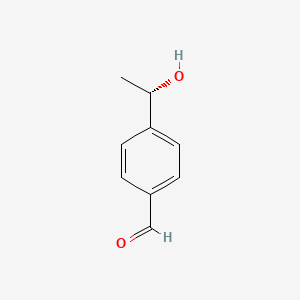

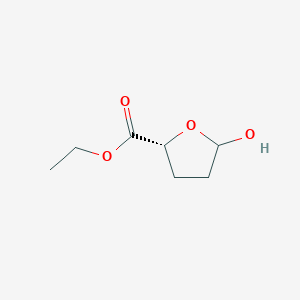
![1-(1,3-Dihydronaphtho[1,2-c]furan-4-ylmethyl)piperidine](/img/structure/B13820219.png)
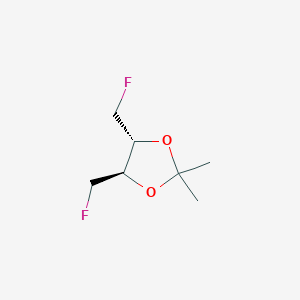
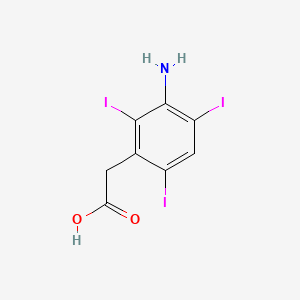

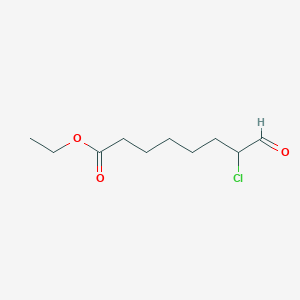
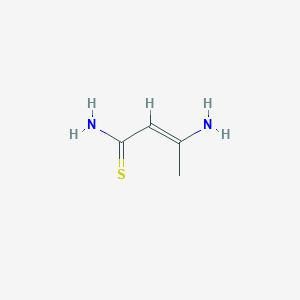
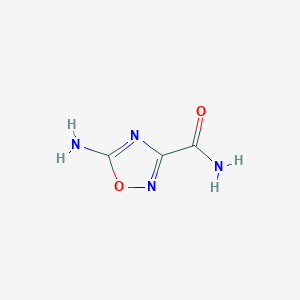
![(1R,3S,5R,7S)-3-(1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid](/img/structure/B13820270.png)
